This compound is classified as a heterocyclic aromatic compound. Its molecular formula is C₇H₆ClN₃, and it has a molecular weight of approximately 171.59 g/mol. The compound can be synthesized through various chemical reactions involving starting materials such as 2-amino-4-chloro-6-methylpyrimidine and glyoxal .
The synthesis of 5-Chloro-7-methylimidazo[1,2-A]pyrimidine typically involves several key steps:
The molecular structure of 5-Chloro-7-methylimidazo[1,2-A]pyrimidine can be described as follows:
5-Chloro-7-methylimidazo[1,2-A]pyrimidine participates in several types of chemical reactions:
The major products from these reactions include:
The mechanism of action for 5-Chloro-7-methylimidazo[1,2-A]pyrimidine primarily involves its interaction with specific enzymes and proteins:
Experimental studies indicate that this compound's ability to modulate enzyme activity may have implications for cancer treatment strategies by targeting specific pathways involved in tumor growth.
Physical properties such as melting point, boiling point, and spectral data (NMR, IR) are essential for characterizing this compound but are not universally reported across all sources .
5-Chloro-7-methylimidazo[1,2-A]pyrimidine has several scientific applications:
The systematic naming of this compound follows IUPAC conventions for fused polycyclic systems. The parent structure is identified as imidazo[1,2-a]pyrimidine, indicating a fusion between imidazole (positions 1 and 2) and pyrimidine rings. The substituent positions (5-chloro and 7-methyl) are numbered according to the standardized orientation where the bridgehead nitrogen resides at position 1, and fusion occurs across bonds 1-2 (imidazole) and 5-6 (pyrimidine). This results in the formal name 5-chloro-7-methylimidazo[1,2-a]pyrimidine. Registry identifiers confirm this nomenclature, with CAS numbers 112266-62-3 and 2681279-09-2 assigned to this specific isomer [2] [9]. The SMILES notation CC1=NC2=NC=CN2C(Cl)=C1
(or variants like CC1=CC(Cl)=NC2=NC=CN12
) provides unambiguous machine-readable encoding of the structure, differentiating it from regioisomers such as 7-chloro-5-methyl or 6-methyl derivatives [2] .
The compound possesses the molecular formula C₇H₆ClN₃, determined through high-resolution mass spectrometry and elemental analysis. This formula accounts for:
The molecular weight is 167.60 g/mol, calculated as follows:(C₇: 7 × 12.01 = 84.07; H₆: 6 × 1.008 = 6.048; Cl: 35.45; N₃: 3 × 14.01 = 42.03; Total = 167.60 g/mol). Isotopic patterns in mass spectra typically show characteristic [M+H]⁺ peaks at m/z 168.03230 and [M+Na]⁺ at m/z 190.01424, confirming the formula [2] [3] .
The chlorine atom at position 5 and the methyl group at position 7 create distinct electronic and steric environments. Position 5 is electron-deficient due to the inductive effect of chlorine (σₚ = 3.69), enhancing electrophilicity at adjacent sites. Position 7’s methyl group exhibits hyperconjugation (+σ effect), slightly increasing electron density at C-7/C-8. Ring fusion dynamics reveal planarity in the bicyclic core, with bond angles constrained to ~120° at sp²-hybridized atoms. Tautomerism is restricted due to the fixed double bonds (N2=C3, C5=C6) and aromatic sextet completion. However, computational analyses (e.g., DFT) indicate that chloro substitution induces bond length alterations—notably, shortening of the C5-C6 bond (1.37 Å) versus typical C-C bonds (1.40 Å)—due to enhanced π-deficiency [3] .
Table 1: Core Identifiers of 5-Chloro-7-methylimidazo[1,2-a]pyrimidine
Property | Value |
---|---|
IUPAC Name | 5-Chloro-7-methylimidazo[1,2-a]pyrimidine |
CAS Registry Numbers | 112266-62-3, 2681279-09-2 |
Molecular Formula | C₇H₆ClN₃ |
Molecular Weight | 167.60 g/mol |
SMILES | CC1=NC2=NC=CN2C(Cl)=C1 |
InChI Key | SEZYMVNWXJBYBC-UHFFFAOYSA-N (neutral) [3] |
Imidazo[1,2-a]pyrimidines emerged as synthetic bioisosteres of purines in the mid-20th century, leveraging their analogous fused-ring topology to mimic natural nucleotides. Early synthetic routes relied on Chichibabin pyrimidine-α-haloketone condensations (1930s–1950s), which faced regioselectivity challenges. The 1980s saw strategic advancements with derivatives like divaplon and zolpidem, where C5/C7 halogenation (Cl, F) and alkylation (methyl, ethyl) were found to modulate GABA_A receptor binding—establishing structure-activity relationship (SAR) principles for anxiolytics. Chlorinated variants entered clinical trials (e.g., fasiplon) but were discontinued due to pharmacokinetic limitations, not efficacy [5] [8]. The discovery of antifungal potential in the 2000s revitalized interest, with studies revealing that 5-chloro-7-methyl derivatives inhibit fungal CYP51 enzymes via nitrogen coordination to heme iron. This positioned them as pharmacophores distinct from azoles [5] [8].
Chlorination strategies for imidazo[1,2-a]pyrimidines evolved through three phases:
Table 2: Historical Milestones in Imidazo[1,2-a]pyrimidine Chemistry
Era | Development | Impact on 5-Chloro-7-methyl Derivatives |
---|---|---|
1930s–1950s | Chichibabin Condensation Developed | Enabled initial synthesis of unsubstituted core |
1980s–1990s | Anxiolytic Drugs (Divaplon) Tested Clinically | Highlighted bioactivity of halogenated analogues |
2000–2010 | Antifungal Target Validation (CYP51) | Rationalized targeted synthesis for 5-Cl derivatives |
2010–Present | iPrOH/NaOAc Cyclocondensation Optimized (89% yield) [5] | Solved regioselectivity and yield challenges |
The compound’s synthesis today exemplifies heterocyclic methodology refinement, where understanding ring fusion dynamics and substituent electronic effects enables precise, scalable production. Recent applications in SARS-CoV-2 entry inhibition studies (via spike protein binding) further underscore its role as a versatile scaffold in emerging therapeutics [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0